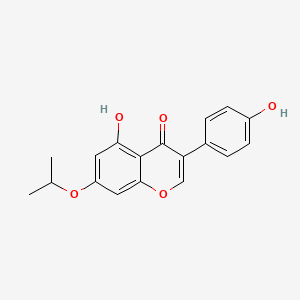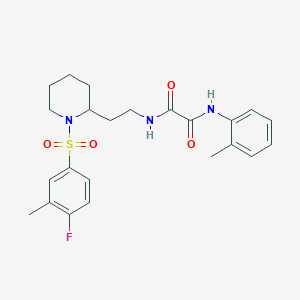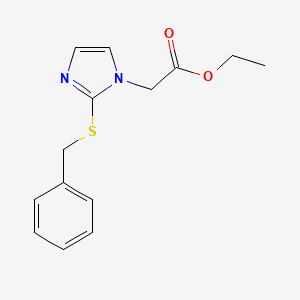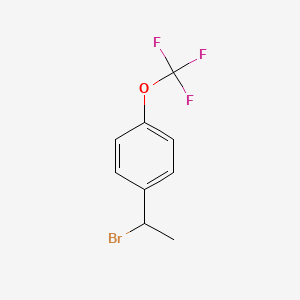
5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include halolactonization and hydroxylation as key steps. For instance, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones is achieved through sequential halolactonization-hydroxylation reactions of 4-aryl-2,3-allenoic acids, as described in one of the papers . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one" has been analyzed using techniques such as X-ray crystallography. For example, the crystal structure of a curcumin derivative was determined, revealing coplanar aromatic rings and a network of hydrogen bonding interactions stabilizing the molecular packing . These findings provide insights into the potential molecular conformation and interactions of the compound of interest.
Chemical Reactions Analysis
The chemical behavior of compounds with hydroxy and halo functional groups has been studied. Tautomerism is a notable reaction, where a compound like 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol exhibits different structural forms in solution versus the solid state, preferring a quinone arrangement in the latter . This suggests that "5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one" may also exhibit tautomerism, affecting its reactivity and physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using techniques such as chiroptical spectroscopy. The absolute configuration of a bromophenyl derivative was determined using VCD, ECD, and ORD, supported by DFT calculations . These methods could be applied to determine the stereochemistry and other physical properties of "5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one," which are crucial for understanding its potential applications.
Scientific Research Applications
Antiproliferative Activity and Apoptosis Induction
Research involving neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq. has shown that compounds structurally related to "5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one" can exhibit significant antiproliferative activity against cancer cell lines. For instance, specific compounds have been evaluated for their antiproliferative activity on human non-small cell lung cancer (NSCLC) A549 and H460 cell lines, indicating that they induce apoptosis in cancer cells through the mitochondrial pathway (Xinhua Ma et al., 2017).
Metabolic Transformations
Setileuton, a molecule related to the inquiry, undergoes cytochrome P450-mediated metabolic transformations, highlighting the metabolic pathways relevant for compounds with similar structural motifs. This process involves the ring opening of specific molecular structures, which is critical for the biotransformation and metabolic fate of such compounds (C. Maciolek et al., 2011).
Supramolecular Dendrimers and Self-Assembly
The synthesis of methyl esters of phenylpropionic acids and their use in preparing supramolecular dendrimers demonstrates the potential of similar compounds in forming higher-order structures. These dendrimers self-assemble into complex structures, indicating the application of "5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one" in nanotechnology and materials science (V. Percec et al., 2006).
Antimicrobial and Antifungal Activities
Compounds from endophytic fungi and their synthetic analogs have shown significant herbicidal, antifungal, and antibacterial activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (J. Dai et al., 2006).
Biomass-Derived Furanic Compounds Reduction
The catalytic reduction of biomass-derived furanic compounds, including hydroxymethylfurfural (HMF), into valuable chemicals, demonstrates the utility of furan-based compounds in sustainable chemistry and bio-refinery processes (Y. Nakagawa et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10(2)23-13-7-15(20)17-16(8-13)22-9-14(18(17)21)11-3-5-12(19)6-4-11/h3-10,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSXYPMIFTYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)



![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)
